molecular formula C8H5ClF2O B1601413 2,5-Difluoro-4-Methylbenzoyl chloride CAS No. 103877-56-1

2,5-Difluoro-4-Methylbenzoyl chloride

Cat. No. B1601413
Key on ui cas rn: 103877-56-1
M. Wt: 190.57 g/mol
InChI Key: CFWIAKKMBXJMOJ-UHFFFAOYSA-N
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Patent
US09102621B2

Procedure details

Methanol (10 mL) was added to 2,5-difluoro-4-methyl-benzoyl chloride (500 mg, 2.6 mmol) and the solution evaporated to give an oil. The oil was dissolved in ethyl acetate and extracted with saturated aqueous sodium carbonate solution (20 mL) and brine (2×20 mL). The organic layer was separated, dried over sodium sulphate, filtered and concentrated in vacuo to afford the title compound as clear colourless solid (300 mg, 62%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].[F:3][C:4]1[CH:12]=[C:11]([CH3:13])[C:10]([F:14])=[CH:9][C:5]=1[C:6](Cl)=[O:7]>C(OCC)(=O)C>[F:3][C:4]1[CH:12]=[C:11]([CH3:13])[C:10]([F:14])=[CH:9][C:5]=1[C:6]([O:2][CH3:1])=[O:7]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=C(C(=C1)C)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated aqueous sodium carbonate solution (20 mL) and brine (2×20 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)OC)C=C(C(=C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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